8-(3,4-dimethoxyphenyl)-2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one
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Overview
Description
8-(3,4-Dimethoxyphenyl)-2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a complex organic compound that belongs to the class of pyrazoloquinazolines This compound is characterized by its unique structure, which includes a pyrazole ring fused with a quinazoline ring, and substituted with various functional groups such as methoxy, methyl, and phenyl groups
Preparation Methods
The synthesis of 8-(3,4-dimethoxyphenyl)-2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound.
Formation of the Quinazoline Ring: The pyrazole intermediate is then reacted with an anthranilic acid derivative under acidic or basic conditions to form the quinazoline ring.
Substitution Reactions:
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
8-(3,4-Dimethoxyphenyl)-2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives.
Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding dihydro derivatives.
Substitution: The methoxy and phenyl groups can be substituted with other functional groups using reagents like halogens, alkyl halides, or organometallic compounds.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures.
Scientific Research Applications
8-(3,4-Dimethoxyphenyl)-2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is investigated for its potential pharmacological properties, including anticancer, antifungal, and antioxidant activities
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 8-(3,4-dimethoxyphenyl)-2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Enzyme Inhibition: It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.
Signal Transduction Pathways: The compound may interfere with cellular signaling pathways, leading to altered gene expression and cellular responses.
Apoptosis Induction: It can induce apoptosis in cancer cells by activating caspases and other apoptotic proteins.
Comparison with Similar Compounds
8-(3,4-Dimethoxyphenyl)-2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one can be compared with other similar compounds, such as:
3,4-Dimethoxyphenylacetone: This compound has a similar methoxyphenyl group but lacks the pyrazoloquinazoline structure.
Quinazolinone Derivatives: These compounds share the quinazoline ring but differ in their substitution patterns and additional ring structures
Pyrazolo[1,5-a]pyrimidine Derivatives: These compounds have a similar pyrazole ring fused with a pyrimidine ring, but differ in their biological activities and applications.
Properties
Molecular Formula |
C25H23N3O3 |
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Molecular Weight |
413.5 g/mol |
IUPAC Name |
8-(3,4-dimethoxyphenyl)-2-methyl-3-phenyl-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one |
InChI |
InChI=1S/C25H23N3O3/c1-15-24(16-7-5-4-6-8-16)25-26-14-19-20(28(25)27-15)11-18(12-21(19)29)17-9-10-22(30-2)23(13-17)31-3/h4-10,13-14,18H,11-12H2,1-3H3 |
InChI Key |
KRKLIWZQEHVWOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=C1C4=CC=CC=C4)C(=O)CC(C3)C5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
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